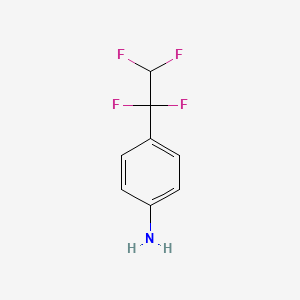

4-(1,1,2,2-Tetrafluoroethyl)aniline

Description

4-(1,1,2,2-Tetrafluoroethyl)aniline is a fluorinated aromatic amine with the molecular formula C₈H₇F₄N. The compound features a tetrafluoroethyl group (-CF₂CF₂H) attached to the para position of an aniline ring. This substitution pattern confers unique properties, including:

- Enhanced lipophilicity due to fluorine's electronegativity and hydrophobic character.

- Increased stability against oxidation and hydrolysis compared to non-fluorinated analogs .

- Reactivity suitable for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

The tetrafluoroethyl group’s electron-withdrawing nature reduces the amine’s basicity, influencing its participation in coupling reactions and interactions with biological targets .

Properties

Molecular Formula |

C8H7F4N |

|---|---|

Molecular Weight |

193.14 g/mol |

IUPAC Name |

4-(1,1,2,2-tetrafluoroethyl)aniline |

InChI |

InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-1-3-6(13)4-2-5/h1-4,7H,13H2 |

InChI Key |

CZXBEORLYRYDKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene. One common method includes the use of a catalyst such as palladium or nickel to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-(1,1,2,2-Tetrafluoroethyl)aniline may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and reduce the environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2,2-Tetrafluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and nitro compounds .

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antifungal and antibacterial properties.

Mechanism of Action

The mechanism by which 4-(1,1,2,2-Tetrafluoroethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activities and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Differences and Electronic Effects

The table below highlights critical differences between 4-(1,1,2,2-Tetrafluoroethyl)aniline and its analogs:

| Compound Name | Substituent Position & Group | Molecular Formula | Key Properties |

|---|---|---|---|

| 4-(1,1,2,2-Tetrafluoroethyl)aniline | Para: -CF₂CF₂H | C₈H₇F₄N | High lipophilicity; oxidation-resistant; moderate basicity |

| 4-(Trifluoromethyl)aniline | Para: -CF₃ | C₇H₆F₃N | Lower lipophilicity; stronger electron-withdrawing effect; higher reactivity |

| 3-(1,2,2,2-Tetrafluoroethyl)aniline | Meta: -CF₂CF₂H | C₈H₇F₄N | Reduced steric hindrance; altered electronic effects due to meta substitution |

| 4-Fluoro-2-(2,2,2-trifluoroethyl)aniline | Para: -CF₂CF₃; ortho: -F | C₈H₆F₄N | Dual substituents enhance stability; increased biological activity |

| 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline | Para: -CF₂CF₂Cl | C₈H₆ClF₄N | Chlorine addition improves electrophilicity; potential for cross-coupling |

Pharmaceutical Development

- Drug Candidates : Used as an intermediate in kinase inhibitors, leveraging its stability under physiological conditions .

- Prodrug Design : The amine group is acylated to improve bioavailability, a strategy less effective in 3-substituted isomers due to steric hindrance .

Material Science

- Liquid Crystals : The tetrafluoroethyl group’s rigidity and polarity enhance thermal stability in display materials, outperforming trifluoromethyl analogs .

- Polymer Additives : Improves UV resistance in fluoropolymers, with a 20% longer lifespan than derivatives with -OCH₂CF₃ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.